molecular formula C12H14ClNO2 B8257882 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride

Cat. No.: B8257882
M. Wt: 239.70 g/mol
InChI Key: KGZRMJRMGSJJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C12H13NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tetrahydropyridine ring attached to a benzoic acid moiety, which is further stabilized by a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with benzoic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the use of boronic acid derivatives and palladium catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydropyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid;hydrochloride is unique due to its specific combination of the tetrahydropyridine ring and benzoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZRMJRMGSJJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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